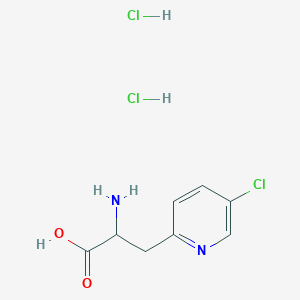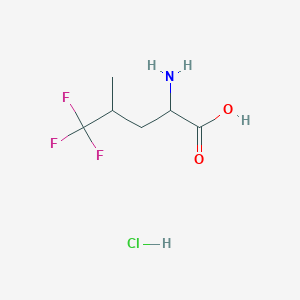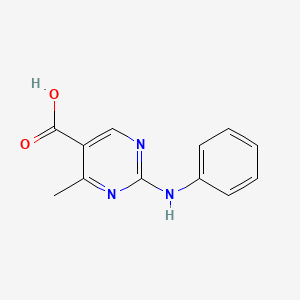![molecular formula C17H14ClNO3S B2703944 1'-(5-Chlorothiophene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1798618-55-9](/img/structure/B2703944.png)
1'-(5-Chlorothiophene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds like 5-Chlorothiophene-2-carbonyl chloride involves using 5-chloro-2-thiophenecarboxylic acid as a raw material and thionyl chloride as a chlorinating agent . The reaction is carried out in an inert gas protective atmosphere, and the reaction temperature is maintained below 0°C . The method has a high yield and high product purity .Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C17H14ClNO3S/c18-15-6-5-14 (23-15)16 (21)19-8-7-17 (10-19)9-12 (20)11-3-1-2-4-13 (11)22-17/h1-6H,7-10H2. This provides a standardized way to represent the compound’s molecular structure. Physical And Chemical Properties Analysis
The solubility of this compound is not available. More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Crystallographic and Structural Insights
Crystal Structure Analysis : Studies on compounds with spiro[pyrrolidine-2,3'-oxindoles] and related frameworks reveal detailed crystallographic insights, showcasing how spiro-linked rings adopt specific conformations and interact via hydrogen bonding and π-π interactions to form stable three-dimensional networks. These findings contribute to the understanding of molecular conformations and supramolecular assemblies in solid states (Govindaraj et al., 2015; Savithri et al., 2015).
Organic Synthesis and Medicinal Chemistry
Organocatalytic Synthesis : The development of enantioselective organocatalytic methods for synthesizing spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity and structural diversity has significant implications for medicinal chemistry, offering a pathway to novel drug candidates with complex and biologically active frameworks (Chen et al., 2009).
Materials Science
Electron Acceptors in Organic Electronics : The synthesis of novel non-fullerene electron acceptors combining inexpensive structural motifs for use in bulk-heterojunction devices highlights the compound's potential in enhancing the efficiency of organic solar cells. This research demonstrates how structural design influences optoelectronic properties and device performance, opening new avenues for sustainable energy technologies (Kadam et al., 2018).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1'-(5-chlorothiophene-2-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c18-15-6-5-14(23-15)16(21)19-8-7-17(10-19)9-12(20)11-3-1-2-4-13(11)22-17/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRMZYCLAPGWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B2703861.png)


![N,3-diisobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2703864.png)


![3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2703870.png)
![3-(3,4-dimethoxyphenyl)-9-(2-methoxy-5-methylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2703872.png)

![N-(3-fluoro-4-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2703874.png)
![Methyl (E)-4-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2703876.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2703877.png)
![4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid](/img/structure/B2703882.png)
